Monobutyl Phthalate-d4

Description

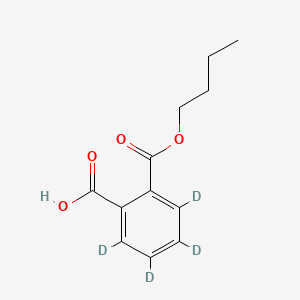

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butoxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)/i4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBOVSFWWNVKRJ-UGWFXTGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858129 | |

| Record name | 2-(Butoxycarbonyl)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478954-81-3 | |

| Record name | 2-(Butoxycarbonyl)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Monobutyl Phthalate-d4: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Monobutyl Phthalate-d4 (MBP-d4), a crucial internal standard for quantitative mass spectrometry analysis. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the workflow for clarity and reproducibility in a research and drug development setting.

Introduction

This compound (MBP-d4) is the deuterium-labeled analogue of Monobutyl Phthalate (MBP), a primary metabolite of the widely used plasticizer, Dibutyl Phthalate (DBP).[1] Due to growing concerns about the endocrine-disrupting effects of phthalates, accurate quantification of MBP in biological and environmental samples is of paramount importance.[2][3] MBP-d4 serves as an ideal internal standard in mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of MBP.[4][5] Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectra, enabling correction for matrix effects and variations during sample preparation and analysis.[4]

This guide details a robust method for the synthesis of MBP-d4 via the esterification of phthalic anhydride-d4, followed by a comprehensive purification protocol to ensure high purity for analytical applications.

Synthesis of this compound

The primary route for the synthesis of ring-deuterated this compound involves the controlled esterification of phthalic anhydride-d4 with n-butanol.[4] This reaction is typically acid-catalyzed. To favor the formation of the monoester over the diester, the stoichiometry of the reactants is carefully controlled.[4]

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of n-butanol on one of the carbonyl carbons of phthalic anhydride-d4, leading to the opening of the anhydride ring and the formation of the monoester.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a synthesized procedure based on established methods for phthalate ester synthesis.[6][7][8]

Materials:

-

Phthalic Anhydride-d4 (C₈D₄O₃)

-

n-Butanol (C₄H₁₀O), anhydrous

-

p-Toluenesulfonic acid (p-TSA) or Sulfamic acid

-

Toluene, anhydrous

-

Sodium bicarbonate (NaHCO₃), 5% aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, dissolve phthalic anhydride-d4 (1.0 eq) in a minimal amount of anhydrous toluene.

-

Add n-butanol (1.0-1.2 eq) to the flask. A slight excess of the alcohol can be used, but a large excess will favor the formation of the diester.

-

Add a catalytic amount of p-toluenesulfonic acid or sulfamic acid (e.g., 0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C). The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution (to remove unreacted phthalic anhydride and the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

| Parameter | Value/Condition |

| Reactants | |

| Phthalic Anhydride-d4 | 1.0 equivalent |

| n-Butanol | 1.0 - 1.2 equivalents |

| Catalyst | |

| p-Toluenesulfonic acid or Sulfamic acid | 0.05 equivalents |

| Solvent | Anhydrous Toluene |

| Reaction Temperature | 110-120 °C (Reflux) |

| Reaction Time | 4 - 6 hours |

Table 1: Summary of Reaction Conditions for the Synthesis of this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, the diester byproduct (Dibutyl Phthalate-d4), and other impurities. A combination of flash column chromatography and distillation can be employed to achieve high purity.

Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocols

3.2.1. Flash Column Chromatography

Flash column chromatography is an effective method for separating the monoester from the diester and other impurities.[8]

Materials and Equipment:

-

Silica gel (for flash chromatography)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Air pressure source

-

Collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start with 10% ethyl acetate in hexane and gradually increase to 30-40% ethyl acetate. The less polar diester will elute first, followed by the more polar monoester.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure monoester.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

| Parameter | Condition/Solvent |

| Stationary Phase | Silica Gel |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 40%) |

Table 2: Recommended Conditions for Flash Column Chromatography.

3.2.2. Distillation

For achieving very high purity, distillation under reduced pressure can be performed after chromatographic purification.[4]

Equipment:

-

Distillation apparatus (Kugelrohr or short-path)

-

Vacuum pump

-

Heating mantle

Procedure:

-

Place the purified this compound in the distillation flask.

-

Apply a vacuum and gently heat the sample.

-

Collect the distilled product at the appropriate boiling point and pressure.

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀D₄O₄ | [9] |

| Molecular Weight | 226.26 g/mol | [9][10] |

| Appearance | White to off-white solid | [1] |

| Purity (typical) | >98% |

Table 3: Physical and Chemical Properties of this compound.

Spectroscopic Data (Reference for non-deuterated Monobutyl Phthalate)

The following data for non-deuterated Monobutyl Phthalate can be used as a reference. For the d4 analogue, the aromatic signals in the NMR spectra will be absent, and the mass spectrum will show a molecular ion peak corresponding to the deuterated compound.

¹H NMR (DMSO-d₆): δ 7.9 (m, 4H, aryl protons), 4.3 (t, 2H, —O—CH₂—), 1.6 (m, 4H, -CH₂-CH₂-CH₃), 0.95 (t, 3H, —CH₃).[7]

Mass Spectrometry (GC-MS): The mass spectrum of non-deuterated monobutyl phthalate shows characteristic fragment ions.[11] For this compound, the molecular ion peak will be shifted. The fragmentation pattern is expected to be similar, with the key fragment ions also showing a corresponding mass shift if they contain the deuterated aromatic ring.

| m/z (Non-deuterated) | Proposed Fragment |

| 222 | [M]⁺ |

| 167 | [M - C₄H₉O]⁺ |

| 149 | [C₈H₅O₃]⁺ (Phthalic anhydride fragment) |

Table 4: Key Mass Spectral Fragments of non-deuterated Monobutyl Phthalate.[11]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and purification of high-purity this compound. The detailed protocols and data presented herein are intended to support researchers and scientists in the fields of analytical chemistry, toxicology, and drug development in accurately quantifying phthalate exposure. Adherence to these methods will ensure the production of a reliable internal standard, which is critical for obtaining high-quality data in bioanalytical and environmental monitoring studies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS 478954-81-3 | LGC Standards [lgcstandards.com]

- 3. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoisobutyl Phthalate-d4 | 1219802-26-2 | Benchchem [benchchem.com]

- 5. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid [cwejournal.org]

- 7. asianpubs.org [asianpubs.org]

- 8. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 9. scbt.com [scbt.com]

- 10. scbt.com [scbt.com]

- 11. Monobutyl phthalate | C12H14O4 | CID 8575 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Monobutyl Phthalate-d4: Properties, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Monobutyl Phthalate-d4 (MBP-d4), detailed experimental protocols for its quantification, and an exploration of its biological effects, particularly on steroidogenesis. This document is intended to serve as a valuable resource for professionals in research, analytical chemistry, and drug development.

Chemical and Physical Properties

This compound is the deuterium-labeled form of Monobutyl Phthalate (MBP), the primary active metabolite of Dibutyl Phthalate (DBP), a widely used plasticizer. The incorporation of four deuterium atoms on the benzene ring makes MBP-d4 an excellent internal standard for mass spectrometry-based quantification of MBP.[1][2] Its physicochemical properties are nearly identical to those of the unlabeled compound, ensuring similar behavior during sample preparation and analysis.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2][4] |

| Synonyms | 1,2-(Benzene-d4)dicarboxylic Acid 1-Butyl Ester, Phthalic Acid-d4 Butyl Ester, Butyl Hydrogen Phthalate-d4, MnBP-d4 | [2][4] |

| CAS Number | 478954-81-3 | [1][2] |

| Molecular Formula | C₁₂H₁₀D₄O₄ | [2][4] |

| Molecular Weight | 226.26 g/mol | [2][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 72-74 °C | [5] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Soluble in DMSO (100 mg/mL with sonication). | [5][6] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [6] |

Table 2: Chemical and Physical Properties of Non-Deuterated Monobutyl Phthalate

| Property | Value | Reference(s) |

| CAS Number | 131-70-4 | [7] |

| Molecular Formula | C₁₂H₁₄O₄ | [7] |

| Molecular Weight | 222.24 g/mol | [8] |

| Melting Point | 73.5 °C | [8] |

Experimental Protocols

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry for the accurate quantification of MBP in various biological matrices.[1][2] Below is a detailed protocol adapted from a validated UPLC-MS/MS method for the analysis of MBP in rat plasma, amniotic fluid, fetuses, and pups.[2]

Preparation of Stock and Working Solutions[2]

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a concentration of 5 µg/mL.

-

Analyte Stock Solutions: Prepare stock solutions of non-deuterated Monobutyl Phthalate in 50:50 methanol:water at concentrations of 500 µg/mL and 200 µg/mL.

-

Spiking Solutions: Prepare a series of spiking solutions in water from the analyte stock solutions to create matrix calibration standards and quality control (QC) samples. The concentration ranges for these spiking solutions will depend on the expected analyte concentrations in the samples.

Sample Preparation[2]

For Plasma Samples:

-

To 25 µL of blank plasma, add 25 µL of the appropriate spiking standard to achieve desired calibration or QC concentrations.

-

Add 25 µL of the internal standard working solution.

-

Add 425 µL of 0.1% formic acid in acetonitrile to precipitate proteins.

-

Vortex mix and then centrifuge for 6 minutes.

-

Transfer the supernatant for UPLC-MS/MS analysis.

For Pup Homogenate Samples:

-

To 0.5 g of pup homogenate, add 25 µL of the appropriate spiking standard.

-

Add 25 µL of the internal standard working solution and 300 µL of 0.1% formic acid in water.

-

Vortex briefly and sonicate for 90 minutes.

-

Add 1 mL of acetonitrile for extraction.

-

Vortex mix and centrifuge for 15 minutes.

-

Transfer the supernatant for analysis.

UPLC-MS/MS Analysis[2]

-

Chromatographic System: A Waters Acquity UPLC system or equivalent.

-

Column: Waters Acquity UPLC HSS T3 column (100 Å, 1.8 µm, 2.1 mm X 100 mm).

-

Mobile Phase A: Water with 0.02% acetic acid.

-

Mobile Phase B: Acetonitrile with 0.02% acetic acid.

-

Gradient: 30% B for 0.5 min, then ramp to 95% B from 0.5 to 3 min, hold at 95% B for 1 min.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 4000 QTRAP) with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

MRM Transitions:

-

MBP: 221 → 77

-

MBP-d4: 225 → 81

-

Biological Interactions and Signaling Pathways

Monobutyl Phthalate, the non-deuterated form of MBP-d4, is recognized as an endocrine-disrupting chemical with antiandrogenic properties.[3][9] Its primary mechanism of action involves the disruption of steroidogenesis, the biological process of producing steroid hormones, including testosterone.[3]

Inhibition of Steroidogenesis

MBP exerts its antiandrogenic effects not by binding to the androgen receptor, but by inhibiting the synthesis of testosterone in Leydig cells of the testes.[3][10] A key target in this process is the Steroidogenic Acute Regulatory (StAR) protein . StAR facilitates the transport of cholesterol, the precursor for all steroid hormones, into the mitochondria, which is the rate-limiting step in steroidogenesis.[1][3]

Studies have shown that MBP downregulates the expression of StAR, thereby reducing the amount of cholesterol available for conversion into steroid hormones.[1][3] This leads to a decrease in the production of progesterone and, subsequently, testosterone.[3]

The expression of StAR is controlled by several transcription factors, which are also modulated by MBP. MBP exposure has been shown to decrease the protein levels of Steroidogenic Factor 1 (SF-1) , GATA-4 , and CCAAT/enhancer-binding protein beta (C/EBP-β) , all of which are positive regulators of StAR gene expression.[1] Conversely, MBP can increase the levels of DAX-1 , a nuclear receptor that acts as a repressor of SF-1 activity.[1]

Furthermore, MBP has been observed to inhibit the activity of key enzymes in the steroidogenic pathway, including cytochrome P450 side-chain cleavage enzyme (CYP11A1) , 17α-hydroxylase/17,20-lyase (CYP17A1) , and 3β-hydroxysteroid dehydrogenase (HSD3B2) .[2]

Induction of Ferroptosis in Leydig Cells

Recent studies have suggested another mechanism of MBP-induced male reproductive toxicity involving ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[6] In mouse Leydig tumor cells (TM-3), MBP has been shown to induce ferroptosis through the TNF/IL6/STAT3 signaling pathway .[6]

MBP exposure increases the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) , which in turn activates the Signal Transducer and Activator of Transcription 3 (STAT3) .[6] Activated STAT3 upregulates the expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) and downregulates Glutathione Peroxidase 4 (GPX4) .[6] The decrease in GPX4, a key enzyme that neutralizes lipid peroxides, leads to an accumulation of lipid reactive oxygen species (ROS) and ultimately ferroptosis.[6]

Conclusion

This compound is an indispensable tool for the accurate quantification of its non-deuterated, endocrine-disrupting counterpart. Understanding its chemical properties and the detailed analytical protocols for its use is crucial for researchers in toxicology and environmental health. Furthermore, elucidating the molecular mechanisms by which Monobutyl Phthalate disrupts steroidogenesis and induces ferroptosis provides valuable insights for drug development professionals and risk assessment of phthalate exposure. This guide serves as a foundational resource for further investigation into the complex interactions of this significant metabolite.

References

- 1. Low-dose monobutyl phthalate stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Monobutyl phthalate inhibits steroidogenesis by downregulating steroidogenic acute regulatory protein expression in mouse Leydig tumor cells (MLTC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effects of Monobutyl and Di(n-butyl) Phthalate in Vitro on Steroidogenesis and Leydig Cell Aggregation in Fetal Testis Explants from the Rat: Comparison with Effects in Vivo in the Fetal Rat and Neonatal Marmoset and in Vitro in the Human - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of monobutyl phthalate -induced ferroptosis via TNF/IL6/STAT3 signal pathway in TM-3 cells [jstage.jst.go.jp]

- 7. Monobutyl phthalate | C12H14O4 | CID 8575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Testosterone Test: Phthalate Inhibits Leydig Cell Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antagonistic Effects of a Mixture of Low-Dose Nonylphenol and Di-N-Butyl Phthalate (Monobutyl Phthalate) on the Sertoli Cells and Serum Reproductive Hormones in Prepubertal Male Rats In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Monobutyl Phthalate-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Monobutyl Phthalate-d4 (MBP-d4), a deuterated analogue of the primary metabolite of dibutyl phthalate (DBP). This document details its physicochemical properties, analytical methodologies for its quantification, and its application as an internal standard in toxicological and metabolism studies. Furthermore, it explores the broader context of phthalate metabolism and signaling pathways.

Certificate of Analysis: Representative Data

While a batch-specific Certificate of Analysis (CoA) should always be consulted, the following tables summarize the typical quantitative data for a this compound analytical standard. This information is crucial for ensuring the accuracy and reliability of experimental results.

Physicochemical Properties

| Property | Specification |

| Chemical Formula | C₁₂H₁₀D₄O₄ |

| Molecular Weight | 226.26 g/mol [1][2][3] |

| CAS Number | 478954-81-3[1][2][3][4] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMSO |

Quality Control Data

| Test | Method | Specification | Representative Value |

| Chemical Purity | HPLC | ≥98% | 99.34%[1] |

| Isotopic Purity | Mass Spectrometry | ≥99 atom % D | ≥99 atom % D |

| Identity | ¹H-NMR, Mass Spectrometry | Conforms to structure | Conforms |

| Residual Solvents | GC-HS | Meets USP <467> requirements | <0.5% |

| Water Content | Karl Fischer Titration | ≤0.5% | <0.1% |

Experimental Protocols

This compound is primarily used as an internal standard in chromatographic methods for the quantification of Monobutyl Phthalate (MBP) in various biological matrices. Its utility lies in its similar chemical and physical properties to the unlabeled analyte, allowing for correction of matrix effects and variations during sample preparation and analysis.

Quantification of Monobutyl Phthalate in Biological Matrices using UPLC-MS/MS

This protocol is adapted from a validated method for the analysis of MBP in rat plasma, amniotic fluid, and tissue homogenates.[5]

2.1.1. Sample Preparation

-

Plasma and Amniotic Fluid:

-

To 50 µL of sample, add 150 µL of acetonitrile containing the this compound internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Tissue Homogenates:

-

Homogenize tissue samples in an appropriate buffer.

-

To an aliquot of the homogenate, add a 3-fold excess of cold acetonitrile containing the this compound internal standard.

-

Vortex vigorously and centrifuge to pellet the precipitated proteins and cellular debris.

-

Proceed with the supernatant as described for plasma samples.

-

2.1.2. UPLC-MS/MS Conditions

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | MBP: m/z 221 -> 134; MBP-d4: m/z 225 -> 138 |

Workflow for UPLC-MS/MS Analysis

UPLC-MS/MS analytical workflow for MBP quantification.

Phthalate Metabolism and Signaling

Phthalate diesters, such as DBP, are rapidly metabolized in the body. The primary metabolic pathway involves hydrolysis to their corresponding monoesters, which are considered the biologically active metabolites.

Metabolic Pathway of Dibutyl Phthalate (DBP)

The initial and most significant metabolic step for DBP is its hydrolysis by esterases, primarily in the intestines and liver, to form Monobutyl Phthalate (MBP). MBP can then undergo further phase II metabolism, such as glucuronidation, to facilitate its excretion.

Simplified metabolic pathway of Dibutyl Phthalate.

Molecular Signaling Pathways of Phthalate Metabolites

Phthalate monoesters, including MBP, are known to be endocrine-disrupting chemicals that can interact with various nuclear receptors and signaling pathways. These interactions can lead to a range of biological effects.

Key signaling pathways affected by phthalate metabolites include:

-

Peroxisome Proliferator-Activated Receptors (PPARs): Phthalates can act as ligands for PPARs, which are involved in lipid metabolism and adipogenesis.

-

Androgen Receptor (AR): MBP has been shown to have anti-androgenic effects by antagonizing the androgen receptor.

-

Estrogen Receptor (ER): Some phthalates and their metabolites can exhibit weak estrogenic activity by binding to the estrogen receptor.

Interaction of phthalate metabolites with nuclear receptors.

Conclusion

This compound is an indispensable tool for researchers studying the toxicology and pharmacokinetics of dibutyl phthalate and other related phthalates. Its use as an internal standard in advanced analytical techniques like UPLC-MS/MS allows for accurate and precise quantification of the active metabolite, Monobutyl Phthalate, in complex biological matrices. Understanding the metabolic pathways and molecular signaling of phthalates is crucial for elucidating their mechanisms of toxicity and for assessing the risks associated with human exposure. This technical guide provides a foundational resource for scientists and professionals in the fields of drug development, toxicology, and environmental health.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mono-n-Butyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 478954-81-3 | LGC Standards [lgcstandards.com]

- 5. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Monobutyl Phthalate-d4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Monobutyl Phthalate-d4, a deuterated stable isotope of Monobutyl Phthalate (MBP). It is intended to serve as a comprehensive resource, detailing its chemical and physical properties, safety information, and its application in experimental research, particularly in the field of toxicology and drug metabolism.

Chemical and Physical Properties

This compound is primarily utilized as an internal standard in mass spectrometry-based analytical methods for the quantification of its non-labeled counterpart, Monobutyl Phthalate.[1][2] The incorporation of four deuterium atoms on the benzene ring provides a distinct mass shift, facilitating accurate measurement while maintaining nearly identical chemical and physical behavior to the endogenous analyte.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 478954-81-3 | [2][3][4][5] |

| Molecular Formula | C₁₂H₁₀D₄O₄ | [3][5] |

| Molecular Weight | 226.26 g/mol | [3][5] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥99% | [3] |

| Unlabeled CAS | 131-70-4 | [3] |

Safety Data Sheet Summary

A comprehensive understanding of the safety profile of this compound is crucial for its handling in a laboratory setting. The following tables summarize the key hazard information and safety precautions.

Table 2: Hazard Identification and Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Source:[6]

Table 3: Handling, Storage, and Personal Protective Equipment

| Aspect | Recommendation | Source |

| Handling | Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust. | [6][7][8] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage at -20°C for long-term stability. | [3][6][7] |

| Eye/Face Protection | Wear safety glasses with side shields or goggles. | [6][7] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and suitable protective clothing. | [6][7][8] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | [7][8] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. | [6][7] |

Experimental Protocols

This compound is a critical component in quantitative analytical methods for its non-deuterated analog, which is a major metabolite of the common plasticizer, dibutyl phthalate (DBP).[3][9] Below is a representative experimental protocol for the analysis of Monobutyl Phthalate in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Monobutyl Phthalate in Urine by LC-MS/MS

This protocol outlines a method for the sensitive and accurate quantification of Monobutyl Phthalate in human urine, employing this compound as an internal standard.[1][5][8]

Materials:

-

Monobutyl Phthalate (analyte standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Urine samples

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

To a 1 mL aliquot of urine, add the internal standard solution (this compound) to a final concentration of 50 ng/mL.

-

Vortex the sample for 10 seconds.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 3 mL of acetonitrile followed by 3 mL of ultrapure water.

-

Load the urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of water to remove interferences.

-

Elute the analyte and internal standard with 3 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Monobutyl Phthalate: Precursor ion → Product ion (e.g., m/z 221 → 77)

-

This compound: Precursor ion → Product ion (e.g., m/z 225 → 77)

-

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

-

Determine the concentration of Monobutyl Phthalate in the urine samples from the calibration curve.

-

Signaling Pathways and Mechanism of Action

While this compound is primarily used as a tracer, its non-deuterated form, Monobutyl Phthalate (MBP), is an active metabolite of dibutyl phthalate and is known to be an endocrine disruptor with antiandrogenic effects.[3][10] Research has elucidated several signaling pathways through which MBP exerts its biological effects.

Induction of Ferroptosis via the TNF/IL6/STAT3 Pathway

Recent studies have shown that MBP can induce ferroptosis, a form of regulated cell death, in testicular cells.[7] This process is mediated through the upregulation of the TNF/IL6/STAT3 signaling pathway.

The proposed mechanism involves MBP inducing the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7] This leads to the activation of the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3, in turn, upregulates Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) and downregulates Glutathione Peroxidase 4 (GPX4).[7] The increase in ACSL4 and decrease in GPX4 promote lipid peroxidation, ultimately leading to ferroptosis.[7]

Disruption of Steroidogenesis

MBP is also known to interfere with steroid hormone synthesis, particularly testosterone production, contributing to its antiandrogenic properties.[10][11][12] This disruption occurs through the modulation of key regulatory proteins and transcription factors involved in the steroidogenesis pathway.

MBP has been shown to decrease the expression and/or DNA-binding activity of key transcription factors such as Steroidogenic Factor 1 (SF-1) and GATA-4.[13] These transcription factors are crucial for the expression of the Steroidogenic Acute Regulatory (StAR) protein.[11][13] The StAR protein facilitates the rate-limiting step in steroidogenesis: the transport of cholesterol into the mitochondria.[11] By downregulating SF-1 and GATA-4, MBP leads to reduced StAR expression, thereby inhibiting cholesterol transport and subsequent testosterone synthesis.[11][13]

Conclusion

This compound is an indispensable tool for researchers studying the exposure and metabolic fate of dibutyl phthalate. This guide provides essential information on its chemical properties, safe handling, and its application in robust analytical methodologies. Furthermore, understanding the mechanisms of action of its non-deuterated counterpart, Monobutyl Phthalate, particularly its impact on critical signaling pathways related to reproductive health, is vital for a comprehensive toxicological assessment. The provided experimental protocol and pathway diagrams serve as a foundation for further investigation into the biological effects of this important metabolite.

References

- 1. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The possible effects of mono butyl phthalate (MBP) and mono (2-ethylhexyl) phthalate (MEHP) on INS-1 pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. s4science.at [s4science.at]

- 7. The mechanism of monobutyl phthalate -induced ferroptosis via TNF/IL6/STAT3 signal pathway in TM-3 cells [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Low-dose monobutyl phthalate stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Monobutyl Phthalate-d4: A Technical Guide for Researchers

For Research Use Only. Not for human or veterinary use.

This technical guide provides an in-depth overview of the application of Monobutyl Phthalate-d4 (MBP-d4) in scientific research. Primarily utilized as an internal standard, MBP-d4 is an indispensable tool in analytical chemistry for the accurate quantification of phthalate metabolites in complex biological and environmental matrices. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement methods involving MBP-d4.

Core Application: Internal Standard in Isotope Dilution Mass Spectrometry

This compound is the deuterium-labeled analogue of Monobutyl Phthalate (MBP), a primary metabolite of dibutyl phthalate (DBP).[1][2] DBP is a widely used plasticizer and a suspected endocrine disruptor, making the monitoring of its metabolites crucial for assessing human exposure and understanding its potential health effects.[1][3]

The core function of MBP-d4 in research is to serve as an internal standard in isotope dilution mass spectrometry (ID-MS) techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4] In these methods, a known quantity of MBP-d4 is added to a sample at the beginning of the analytical process.[1] Because MBP-d4 is chemically and physically almost identical to the non-labeled MBP, it experiences the same variations during sample preparation, extraction, and analysis, including any loss of analyte or fluctuations in instrument response.[4]

The mass spectrometer can differentiate between MBP-d4 and the endogenous MBP due to the mass difference imparted by the deuterium atoms.[4] By measuring the ratio of the signal from the analyte (MBP) to the signal from the internal standard (MBP-d4), researchers can accurately quantify the concentration of MBP in the original sample, correcting for any experimental inconsistencies. This approach significantly enhances the precision and accuracy of the analysis, especially for detecting low concentrations of phthalate metabolites in complex matrices like urine, plasma, and amniotic fluid.[2][4]

Physicochemical Properties and Data

| Property | Value | Reference |

| CAS Number | 478954-81-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₀D₄O₄ | --INVALID-LINK-- |

| Molecular Weight | ~226.26 g/mol | --INVALID-LINK-- |

| Unlabeled CAS Number | 131-70-4 | --INVALID-LINK-- |

| Unlabeled Molecular Weight | 222.24 g/mol | --INVALID-LINK-- |

Experimental Protocols

The following sections detail generalized experimental protocols for the quantification of Monobutyl Phthalate using this compound as an internal standard. These protocols are based on common methodologies found in the scientific literature.

Sample Preparation

The choice of sample preparation method depends on the matrix. The overarching goal is to extract the phthalate metabolites while minimizing matrix interference.

1. Solid-Phase Extraction (SPE) for Urine Samples:

-

Enzymatic Deconjugation: To measure total MBP (free and glucuronidated), urine samples are typically treated with β-glucuronidase to hydrolyze the conjugated metabolites.

-

Internal Standard Spiking: A known amount of MBP-d4 solution is added to the urine sample.

-

Extraction: The sample is then passed through an SPE cartridge. The cartridge is washed to remove interfering substances, and the analytes are eluted with an organic solvent.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. Protein Precipitation for Plasma/Serum Samples:

-

Internal Standard Spiking: A known amount of MBP-d4 solution is added to the plasma or serum sample.

-

Precipitation: A cold organic solvent, such as acetonitrile, is added to the sample to precipitate proteins.

-

Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant, containing the analytes and internal standard, is collected for analysis.

3. Liquid-Liquid Extraction (LLE) for Aqueous Samples:

-

Internal Standard Spiking: A known amount of MBP-d4 solution is added to the aqueous sample.

-

Extraction: An immiscible organic solvent is added to the sample, and the mixture is vortexed to facilitate the transfer of analytes into the organic phase.

-

Phase Separation: The layers are separated, and the organic layer containing the analytes is collected.

-

Evaporation and Reconstitution: The organic extract is evaporated and reconstituted in a suitable solvent.

Analytical Instrumentation and Conditions

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatographic Separation: A reversed-phase C18 column is commonly used to separate MBP from other components in the sample extract. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium acetate, is employed.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for detection and quantification. The instrument is set to monitor specific precursor-to-product ion transitions for both MBP and MBP-d4. Negative ion mode electrospray ionization (ESI) is common for phthalate monoesters.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Monobutyl Phthalate (MBP) | 221 | 77 |

| This compound (MBP-d4) | 225 | 81 |

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: For GC analysis, the carboxyl group of the phthalate monoesters is often derivatized (e.g., silylation) to increase their volatility.

-

Chromatographic Separation: A capillary column with a non-polar or mid-polar stationary phase is used for separation.

-

Mass Spectrometric Detection: The GC is coupled to a mass spectrometer, often operating in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes typical quantitative parameters from studies utilizing MBP-d4 as an internal standard.

| Parameter | Matrix | Method | Value Range |

| Limit of Detection (LOD) | Rat Plasma | UPLC-MS/MS | 6.9 ng/mL |

| Limit of Quantification (LOQ) | Human Urine | LC-MS/MS | 1 ng/mL |

| Recovery | Human Urine | On-line SPE-HPLC-MS/MS | > 84.3% |

| Relative Standard Deviation (RSD) | Human Urine | On-line SPE-HPLC-MS/MS | 0.8 - 4.8% |

| Calibration Curve Range | Rat Plasma | UPLC-MS/MS | 25 - 5,000 ng/mL |

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of this compound in research.

Caption: General analytical workflow for MBP quantification.

Caption: MRM detection of MBP and MBP-d4.

References

- 1. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoisobutyl Phthalate-d4 | 1219802-26-2 | Benchchem [benchchem.com]

Monobutyl Phthalate-d4 as a Metabolite of Dibutyl Phthalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl phthalate (DBP) is a widely used plasticizer and additive in a variety of consumer products, leading to ubiquitous human exposure.[1][2] The primary metabolite of DBP following in vivo exposure is monobutyl phthalate (MBP).[3][4] This biotransformation is a critical step in both the detoxification and, in some cases, the toxification pathway of DBP. Understanding the metabolic fate of DBP is essential for assessing its potential health risks and for the development of sensitive biomonitoring methods. Deuterium-labeled monobutyl phthalate (MBP-d4) serves as an indispensable tool in these analytical endeavors, acting as an internal standard for accurate quantification.[5] This technical guide provides a comprehensive overview of MBP-d4 as a metabolite of DBP, focusing on quantitative data, experimental protocols, and the underlying biochemical pathways.

The Metabolic Journey: From DBP to MBP

The metabolism of DBP to MBP is a rapid and efficient process, primarily occurring in the gastrointestinal tract and liver.[4][6] This initial hydrolysis is catalyzed by non-specific esterases and lipases, which cleave one of the butyl ester linkages of the DBP molecule.[4][7]

Enzymatic Hydrolysis of Dibutyl Phthalate (DBP)

The conversion of DBP to its monoester metabolite, MBP, is a critical first step in its metabolic pathway. This reaction is primarily facilitated by a class of enzymes known as carboxylesterases (CES).

-

Key Enzymes Involved :

-

Carboxylesterase 1 (CES1) : Predominantly found in the liver, CES1 plays a significant role in the hydrolysis of DBP.[7]

-

Carboxylesterase 2 (CES2) : While also present in the liver, CES2 is highly expressed in the small intestine, contributing substantially to the first-pass metabolism of ingested DBP.[7]

-

The hydrolysis reaction can be summarized as follows:

Dibutyl Phthalate + H₂O ---(Esterase)--> Monobutyl Phthalate + 1-Butanol

Following its formation, MBP can undergo further metabolic transformations, including oxidation of the butyl side chain to form hydroxylated and carboxylated metabolites, or conjugation with glucuronic acid to facilitate excretion.[3][8]

Quantitative Analysis of DBP Metabolism

The quantification of DBP and its metabolites is crucial for toxicokinetic studies and human exposure assessment. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of DBP and MBP in Rats

| Parameter | DBP | MBP | Reference |

| Administration Route | Intravenous (30 mg/kg) | - | [9] |

| Area Under the Curve (AUC) | 57.8 ± 5.93 min*µg/mL | - | [9] |

| Distribution Half-life (t½α) | 5.77 ± 1.14 min | - | [9] |

| Elimination Half-life (t½β) | 217 ± 131 min | 1.7 h | [9][10] |

| Clearance | 551 ± 64 mL/min/kg | - | [9] |

Table 2: Urinary Excretion of DBP Metabolites in Humans after a Single Oral Dose

| Metabolite | Percentage of Dose Excreted in 24h | Elimination Half-life (h) | Reference |

| Mono-n-butyl phthalate (MnBP) | 84% | 2.6 | [11] |

| Oxidized Metabolites | ~8% | 2.9 - 6.9 | [11] |

Table 3: Dose-Dependent Effects of DBP on Testicular Antioxidant System in Wistar Rats (7-day oral administration)

| DBP Dose (mg/kg b.wt.) | Malondialdehyde (TBARS) | Total Protein | Superoxide Dismutase (SOD) | Reference |

| 500 | Increased | Decreased | Decreased | [12] |

| 1000 | Increased | Decreased | Decreased | [12] |

| 1500 | Increased | Decreased | Decreased | [12] |

The Role of Monobutyl Phthalate-d4 (MBP-d4) in Analytical Methods

MBP-d4 is a stable isotope-labeled internal standard used for the accurate quantification of MBP in biological matrices.[5] The use of such standards is critical in mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Advantages of Using MBP-d4:

-

Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since MBP-d4 has nearly identical physicochemical properties to MBP, it experiences similar matrix effects, allowing for reliable correction.[13]

-

Improved Precision and Accuracy: By accounting for variations in sample preparation, extraction efficiency, and instrument response, MBP-d4 significantly improves the precision and accuracy of the analytical method.[13][14]

-

Co-elution with the Analyte: In chromatographic separations, MBP-d4 co-elutes with MBP, ensuring that both compounds are subjected to the same conditions at the same time, which is essential for accurate internal standardization.[13]

Experimental Protocols

Accurate and reliable quantification of MBP requires robust analytical methods. Below are outlines of common experimental protocols.

Protocol 1: UPLC-MS/MS for MBP in Rat Plasma

This method is adapted from a validated protocol for the quantitation of MBP in various rat tissues.[5]

-

Sample Preparation:

-

To 100 µL of rat plasma, add 25 µL of MBP-d4 internal standard working solution.

-

Add 300 µL of 0.1% formic acid in water and vortex.

-

Perform protein precipitation by adding 1 mL of acetonitrile, vortexing, and centrifuging.

-

Transfer the supernatant for analysis.

-

-

UPLC-MS/MS Conditions:

Protocol 2: On-line SPE-HPLC-MS/MS for Phthalate Metabolites in Human Urine

This protocol is based on a high-throughput method for the analysis of multiple phthalate metabolites.[15][16]

-

Automated Sample Pre-treatment:

-

To 100 µL of urine in an autosampler vial, automatically add 100 µL of an isotopically labeled internal standard mix (including MBP-d4), 25 µL of 4-methylumbelliferone glucuronide, and 25 µL of β-glucuronidase enzyme solution.[15]

-

Incubate the mixture at 37°C for at least 90 minutes to deconjugate glucuronidated metabolites.[15]

-

Stop the reaction by adding 50 µL of glacial acetic acid.[15]

-

-

On-line SPE-HPLC-MS/MS:

-

Inject the pre-treated sample onto an on-line SPE column for extraction and preconcentration.

-

Elute the analytes from the SPE column onto an analytical HPLC column for chromatographic separation.

-

Detect and quantify the metabolites using a tandem mass spectrometer in negative ion ESI mode.

-

Signaling Pathways and Toxicological Implications

The metabolism of DBP to MBP is not only a detoxification step but also a critical event in the manifestation of DBP's endocrine-disrupting effects. Both DBP and MBP have been shown to impact various signaling pathways, leading to adverse reproductive and developmental outcomes.

While the primary metabolic conversion of DBP to MBP is a hydrolytic reaction mediated by esterases, the parent compound and its metabolites can subsequently influence complex cellular signaling cascades. It is important to note that these pathways are generally considered downstream effects of exposure rather than being directly involved in the initial metabolic conversion.

Studies have demonstrated that DBP and MBP can interfere with steroid hormone biosynthesis, leading to reduced testosterone levels.[17] Additionally, exposure to DBP has been linked to the induction of oxidative stress and apoptosis in testicular cells.[12]

Conclusion

Monobutyl phthalate is the principal and rapidly formed metabolite of dibutyl phthalate in vivo. The accurate quantification of MBP is paramount for assessing human exposure to DBP and for conducting toxicological research. This compound has proven to be an essential tool for this purpose, enabling reliable and precise measurements through isotope dilution mass spectrometry. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers, scientists, and drug development professionals working in the fields of toxicology, environmental health, and analytical chemistry. Further research into the intricate signaling pathways affected by DBP and its metabolites will continue to enhance our understanding of the potential health risks associated with phthalate exposure.

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. Effects of Subacute Exposure of Dibutyl Phthalate on the Homeostatic Model Assessment, Thyroid Function, and Redox Status in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolite profiles of di-n-butyl phthalate in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adult Exposure to Di-N-Butyl Phthalate (DBP) Induces Persistent Effects on Testicular Cell Markers and Testosterone Biosynthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Hydrolysis of dibutyl phthalate and di(2-ethylhexyl) phthalate in human liver, small intestine, kidney, and lung: An in vitro analysis using organ subcellular fractions and recombinant carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolite Profiles of Di-N-Butyl Phthalate in Humans and Rats [stacks.cdc.gov]

- 9. Pharmacokinetics of Dibutyl Phthalate (DBP) in the Rat Determined by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mono-n-Butyl Phthalate Distributes to the Mouse Ovary and Liver and Alters the Expression of Phthalate-Metabolizing Enzymes in Both Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dose-dependent short-term study of di-n-butyl phthalate on the testicular antioxidant system of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. texilajournal.com [texilajournal.com]

- 14. scispace.com [scispace.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Monobutyl Phthalate-d4: A Technical Guide for Researchers

CAS Number: 478954-81-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Monobutyl Phthalate-d4 (MBP-d4). This document provides detailed information on its chemical properties, synthesis, analytical methodologies, and its critical role as an internal standard in the quantification of Monobutyl Phthalate (MBP), a primary metabolite of the widely used plasticizer, Dibutyl Phthalate (DBP).

Core Concepts and Physicochemical Properties

This compound is the deuterium-labeled analogue of Monobutyl Phthalate. The incorporation of four deuterium atoms on the benzene ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[1] Its physicochemical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. This is crucial for accurately correcting for analyte loss and matrix effects in complex biological and environmental samples.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 478954-81-3 | [1][2][3] |

| Molecular Formula | C₁₂H₁₀D₄O₄ | [1][2][3] |

| Molecular Weight | 226.26 g/mol | [1][2][3] |

| Alternate Names | 1,2-(Benzene-d4)dicarboxylic Acid 1-Butyl Ester; Phthalic Acid-d4 Butyl Ester; Butyl Hydrogen Phthalate-d4; Mono-n-butyl Phthalate-d4; MnBP-d4 | [1][2][3] |

| Appearance | White to off-white solid | |

| Unlabeled CAS Number | 131-70-4 | [4] |

Synthesis of this compound

The synthesis of this compound typically involves the esterification of phthalic anhydride-d4 with butanol. While detailed proprietary methods exist, a general laboratory-scale approach can be described.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol

-

Reaction Setup: In a round-bottom flask, phthalic anhydride-d4 is combined with an excess of n-butanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

-

Esterification: The mixture is heated under reflux for several hours to facilitate the monoesterification reaction. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled. The excess butanol is removed under reduced pressure. The remaining residue is dissolved in a suitable organic solvent and washed with a mild base to neutralize the acidic catalyst and any unreacted phthalic anhydride-d4. This is followed by washing with water to remove any remaining salts.

-

Purification: The crude this compound is then purified, typically by column chromatography or recrystallization, to yield the final high-purity product.

Analytical Methodologies

This compound is predominantly used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of Monobutyl Phthalate in various matrices. Below are detailed protocols for UPLC-MS/MS and GC-MS analysis.

UPLC-MS/MS Analysis

Table 2: UPLC-MS/MS Method Parameters for Monobutyl Phthalate Analysis

| Parameter | Setting | Reference |

| Instrument | UPLC system coupled to a triple quadrupole mass spectrometer | [5] |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | |

| Mobile Phase A | Water with 0.02% acetic acid | [5] |

| Mobile Phase B | Acetonitrile with 0.02% acetic acid | [5] |

| Flow Rate | 0.5 mL/min | [5] |

| Gradient | 30% B for 0.5 min, 30% to 95% B from 0.5 to 3 min, hold at 95% B for 1 min | [5] |

| Injection Volume | 5 µL | [5] |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | [5] |

| Ion Spray Voltage | -3700 V | [5] |

| Source Temperature | 600°C | [5] |

| MRM Transition (MBP) | 221 → 77 | [5] |

| MRM Transition (MBP-d4) | 225 → 81 | [5] |

3.1.1. Sample Preparation Protocol (Plasma)

-

Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution (in a solvent like acetonitrile) to each sample, vortex to mix.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex thoroughly.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

-

Analysis: Inject the reconstituted sample into the UPLC-MS/MS system.

3.1.2. UPLC-MS/MS Analysis Workflow

Caption: Workflow for UPLC-MS/MS analysis of Monobutyl Phthalate.

Table 3: Quantitative Data from a Validated UPLC-MS/MS Method

| Parameter | Value (Plasma) | Value (Pup Homogenate) | Reference |

| Limit of Detection (LOD) | 6.9 ng/mL | 9.4 ng/g | [5] |

| Lower Limit of Quantitation (LLOQ) | 25.0 ng/mL | 50.0 ng/g | [5] |

| Calibration Curve Range | 25 - 5,000 ng/mL | 50 - 5,000 ng/g | [5] |

| Absolute Recovery | > 92% | > 92% | [5] |

GC-MS Analysis

For GC-MS analysis, a derivatization step is often required to improve the volatility and chromatographic behavior of the acidic monobutyl phthalate.

Table 4: GC-MS Method Parameters for Monobutyl Phthalate Analysis

| Parameter | Setting |

| Instrument | Gas chromatograph coupled to a mass spectrometer |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Optimized for separation of phthalate metabolites |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

3.2.1. Sample Preparation and Derivatization Protocol (Urine)

-

Enzymatic Hydrolysis: To measure total MBP (free and glucuronidated), urine samples are first subjected to enzymatic hydrolysis with β-glucuronidase.

-

Internal Standard Spiking: A known amount of this compound is added to the hydrolyzed urine.

-

Extraction: The sample is acidified and extracted with an organic solvent mixture (e.g., hexane/dichloromethane).

-

Derivatization: The organic extract is evaporated to dryness, and the residue is derivatized, for example, by methylation with diazomethane or silylation with a reagent like BSTFA, to convert the carboxylic acid group to an ester or silyl ester.

-

Analysis: The derivatized sample is then injected into the GC-MS system.

Metabolic and Signaling Pathways

This compound is used to study the exposure and effects of its non-deuterated form, which is the primary active metabolite of Dibutyl Phthalate (DBP). DBP is known to be an endocrine disruptor, and its toxicity is largely attributed to MBP.

Metabolic Pathway of Dibutyl Phthalate

Caption: Metabolic pathway of Dibutyl Phthalate to Monobutyl Phthalate.

Signaling Pathway of Monobutyl Phthalate-Induced Endocrine Disruption

Monobutyl Phthalate has been shown to disrupt steroidogenesis, the process of hormone synthesis, in Leydig cells of the testes.[6] This disruption can lead to reduced testosterone production. One of the key mechanisms is the downregulation of the Steroidogenic Acute Regulatory (StAR) protein, which is a critical gatekeeper for cholesterol transport into the mitochondria, the first and rate-limiting step in steroidogenesis.[7]

Caption: Simplified signaling pathway of Monobutyl Phthalate's disruption of steroidogenesis.

Conclusion

This compound is an indispensable tool for researchers studying human and environmental exposure to Dibutyl Phthalate. Its use as an internal standard in advanced analytical techniques like UPLC-MS/MS and GC-MS allows for the highly accurate and precise quantification of its non-deuterated, biologically active metabolite, Monobutyl Phthalate. Understanding the technical details of its application, as outlined in this guide, is essential for generating reliable data in toxicology, epidemiology, and drug development research. The elucidation of MBP's impact on signaling pathways, such as steroidogenesis, further underscores the importance of accurate exposure assessment, for which MBP-d4 is a critical component.

References

- 1. Monoisobutyl Phthalate-d4 | 1219802-26-2 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Low-dose monobutyl phthalate stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Monobutyl Phthalate-d4 in environmental sample analysis

An In-Depth Technical Guide to the Application of Monobutyl Phthalate-d4 in Environmental Sample Analysis

Introduction

Phthalates are ubiquitous environmental contaminants due to their extensive use as plasticizers in a vast array of consumer and industrial products.[1][2] Because they are not chemically bound to the polymer matrix, phthalates can readily leach into the environment, contaminating air, water, and soil.[1][3] Di-n-butyl phthalate (DBP) is a commonly used phthalate that is metabolized in the body to monobutyl phthalate (MBP), which serves as a primary biomarker for assessing exposure.[1] Accurate and precise quantification of MBP in complex environmental and biological matrices is crucial for toxicological studies and human health risk assessment.

This technical guide details the use of this compound (MBP-d4), a deuterium-labeled internal standard, for the quantitative analysis of MBP in environmental samples. The use of stable isotope-labeled internal standards in isotope dilution mass spectrometry is considered the gold standard for achieving the highest accuracy and precision, especially at the low concentrations typical of environmental samples.[4] MBP-d4 is chemically and physically almost identical to the native MBP analyte, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic analysis. This co-elution allows for effective correction of matrix effects and variations in instrument response, leading to highly reliable data.[4]

The Principle of Isotope Dilution Mass Spectrometry

The core of accurate quantification using MBP-d4 lies in the principle of isotope dilution. A known quantity of the isotopically labeled standard (MBP-d4) is added to the sample at the earliest stage of preparation.[4] MBP-d4 and the target analyte (MBP) have nearly identical physicochemical properties, meaning they experience the same potential losses during extraction, derivatization, and injection.

However, due to the incorporation of four deuterium atoms, MBP-d4 has a higher mass than MBP.[4] This mass difference allows a mass spectrometer to detect and quantify both compounds simultaneously, even if they are not fully separated chromatographically.[4] The final concentration of the analyte is calculated based on the response ratio of the native analyte to the known concentration of the internal standard. This method effectively cancels out variability from sample preparation and matrix-induced signal suppression or enhancement, which are significant challenges in complex environmental matrices.[4]

General Analytical Workflow

The analysis of environmental samples for MBP using MBP-d4 as an internal standard follows a structured workflow. The critical step is the addition of the internal standard at the beginning of the sample preparation process to account for any analyte loss in subsequent steps.

Caption: General workflow for MBP analysis using MBP-d4 internal standard.

Experimental Protocols

Methodologies for analyzing MBP vary depending on the sample matrix. All glassware should be thoroughly rinsed with high-purity solvents like methanol and acetone and oven-dried to minimize background phthalate contamination.[5][6]

Protocol 1: Analysis of MBP in Water Samples

This protocol is adapted from methodologies using solid-phase extraction (SPE) for sample cleanup and concentration.

-

Sample Preparation:

-

Collect 50-100 mL of the water sample in a pre-cleaned glass container.

-

Add a known amount of MBP-d4 working solution to the sample.

-

Adjust the sample pH to approximately 6.0.[7]

-

Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.

-

Load the sample onto the SPE cartridge at a steady flow rate.

-

Wash the cartridge with HPLC-grade water to remove interferences.

-

Dry the cartridge under a vacuum or with nitrogen.

-

Elute the analytes from the cartridge using a suitable organic solvent (e.g., dichloromethane or acetonitrile).[7]

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

-

-

Instrumental Analysis (LC-MS/MS):

-

Analyze the reconstituted extract using a UPLC-MS/MS system.[1]

-

Refer to Table 1 for typical instrumental parameters.

-

Protocol 2: Analysis of MBP in Soil/Sediment Samples

This protocol involves solvent extraction to isolate the analyte from a solid matrix.

-

Sample Preparation:

-

Homogenize the soil or sediment sample to ensure uniformity.

-

Weigh approximately 0.5 g of the homogenized sample into a glass centrifuge tube.

-

Spike the sample with a known amount of MBP-d4 internal standard solution.

-

Add an extraction solvent, such as acetonitrile, and vortex thoroughly.[1]

-

Sonicate the sample for an extended period (e.g., 90 minutes) to ensure efficient extraction.[1]

-

Centrifuge the sample at high speed (e.g., 15 minutes) to pellet the solid material.

-

Carefully transfer the supernatant to a clean vial for analysis. A cleanup step (e.g., passing through a syringe filter or dSPE) may be necessary depending on the matrix complexity.

-

-

Instrumental Analysis (LC-MS/MS):

-

Analyze the final extract using a UPLC-MS/MS system.

-

Refer to Table 1 for typical instrumental parameters.

-

LC-MS/MS System Workflow and Parameters

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and selectivity.[7][8] The analysis involves chromatographic separation followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM).

Caption: Detailed workflow of an LC-MS/MS system for MBP and MBP-d4 analysis.

Table 1: Example LC-MS/MS Instrumental Parameters This table summarizes typical parameters for the analysis of MBP and its internal standard, MBP-d4, based on a validated method.[1]

| Parameter | Setting |

| LC System | Waters Acquity UPLC or equivalent |

| Column | Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8-μm) |

| Mobile Phase A | Water with 0.02% acetic acid |

| Mobile Phase B | Acetonitrile with 0.02% acetic acid |

| Gradient | 30% B for 0.5 min, then ramp to 95% B from 0.5 to 3 min, hold at 95% B for 1 min |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | Ambient |

| MS System | Sciex 4000 QTRAP or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion |

| Ion Spray Voltage | -3,700 V |

| Source Temperature | 600°C |

| MRM Transition (MBP) | m/z 221 → 77 |

| MRM Transition (MBP-d4) | m/z 225 → 81 |

Quantitative Performance Data

The use of MBP-d4 allows for the development of highly robust and sensitive methods. The data below, compiled from various studies, demonstrates the typical performance characteristics achieved.

Table 2: Summary of Quantitative Performance for MBP Analysis using MBP-d4

| Matrix | LOD | LOQ | Recovery (%) | Precision (%RSD) | Reference |

| Rat Plasma | 6.9 ng/mL | 25 ng/mL | > 92% | ≤ 10.1% | [1] |

| Pup Homogenate | 9.4 ng/g | 50 ng/g | > 92% | ≤ 10.1% | [1] |

| Water Samples | - | 9 - 20 ng/L | 71 - 120% | < 19% | [7] |

| Water Samples | - | 22 - 69 ng/L | 70 - 118% | < 20% | [9] |

| Human Urine | - | - | - | < 10% | [4] |

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of its non-labeled counterpart, MBP, in a variety of complex environmental and biological samples. Its application in isotope dilution mass spectrometry effectively mitigates challenges posed by matrix interference and sample preparation variability. The detailed protocols and performance data presented in this guide demonstrate that methods utilizing MBP-d4 provide the high sensitivity, precision, and accuracy required by researchers and scientists to assess environmental contamination and human exposure to DBP with a high degree of confidence.

References

- 1. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 3. dlibra.tu.koszalin.pl [dlibra.tu.koszalin.pl]

- 4. Monoisobutyl Phthalate-d4 | 1219802-26-2 | Benchchem [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. fda.gov.tw [fda.gov.tw]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. researchgate.net [researchgate.net]

The Sentinel Molecule: Monobutyl Phthalate-d4 in Human Biomonitoring

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of human biomonitoring, the accurate quantification of environmental contaminants and their metabolites is paramount to understanding exposure and potential health risks. Monobutyl Phthalate (MBP), a primary metabolite of the ubiquitous plasticizer Dibutyl Phthalate (DBP), is a key biomarker of DBP exposure, which has been linked to endocrine disruption and adverse reproductive outcomes. The analytical integrity of MBP measurements hinges on the use of a reliable internal standard, a role impeccably filled by its deuterated analogue, Monobutyl Phthalate-d4 (MBP-d4). This technical guide provides an in-depth exploration of the critical role of MBP-d4 in human biomonitoring, complete with quantitative data, detailed experimental protocols, and visual workflows to support researchers, scientists, and drug development professionals.

The Cornerstone of Accurate Quantification: The Role of an Isotope-Labeled Internal Standard

In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential to ensure accuracy and precision.[1] An ideal internal standard co-elutes with the analyte of interest and experiences identical effects from the sample matrix, extraction process, and instrument variability. Stable isotope-labeled (SIL) internal standards, such as MBP-d4, are considered the gold standard for this purpose.[2][3][4]

MBP-d4 is chemically identical to MBP, with the exception of four deuterium atoms replacing four hydrogen atoms on the phthalate ring. This mass difference of 4 daltons allows the mass spectrometer to distinguish between the analyte (MBP) and the internal standard (MBP-d4), while their identical physicochemical properties ensure they behave similarly during sample preparation and analysis. By adding a known amount of MBP-d4 to each sample at the beginning of the workflow, any loss of analyte during extraction or variations in ionization efficiency in the mass spectrometer can be corrected for by calculating the ratio of the analyte signal to the internal standard signal. This normalization is crucial for obtaining reliable and reproducible quantitative data, especially in complex biological matrices like urine and plasma.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated analytical methods employing this compound for the quantification of Monobutyl Phthalate in human and animal matrices.